4-Propylcyclohexylamine
Overview
Description
4-Propylcyclohexylamine is a primary aliphatic amine.
Scientific Research Applications
Toxicology and Mutagenicity : 4-Hydroperoxycyclophosphamide and 2,4-tetrahydrocyclohexylamine have shown mutagenic activity and strong toxic effects on human lymphocytes, raising concerns about their therapeutic use in leukemias and lymphomas (Perocco et al., 1985).
Cancer Therapy : N,N-Dicyclohexylamine salt of hyperforin displays potential as a new antitumor drug, active against various cancer cell lines and inducing apoptosis in HepG2 cells (Sun et al., 2011).
Chemical Synthesis : A one-pot Raney Ni-based catalytic strategy effectively converts guaiacol and syringols into cyclohexylamines, with applications in fine chemicals, pharmaceuticals, and polymers (Wu et al., 2022).
Neurology : Newer enaminones, such as methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, show potential as safer alternatives for treating epilepsy, with the highest protective index observed (Scott et al., 1993).
Parkinson's Disease Research : Epoxide 4 has shown potential as a neuroprotective and neurorestorative drug for Parkinson's disease, promoting dopamine neuron survival and restoring dopaminergic innervation in the brain (Ardashov et al., 2019).
Psychiatric Treatment : Psilocybin and MDMA demonstrate promise as therapeutics for psychiatric disorders, potentially serving as adjuncts to psychotherapy for conditions difficult to treat with existing methods (Mithoefer et al., 2016).
Safety and Hazards
Future Directions
One of the future directions for 4-Propylcyclohexylamine could be its production from renewable resources. For instance, a crude bio-oil originating from the reductive catalytic fractionation of birch lignocellulose was transformed into a product mixture rich in this compound . This constitutes an interesting case of catalytic funneling and could pave the way for the sustainable production of this compound .
Mechanism of Action
Target of Action
4-Propylcyclohexylamine, also known as 4-propylcyclohexan-1-amine, is a primary aliphatic amine . Primary amines are elementary building blocks to many fine chemicals, pharmaceuticals, and polymers . .
Mode of Action
It’s known that primary amines can participate in a variety of chemical reactions, such as acting as a bronsted base capable of accepting a hydron from a donor .
Biochemical Pathways
It’s known that primary amines can be involved in various biochemical reactions due to their ability to donate and accept protons .
Pharmacokinetics
The compound has a molecular weight of 141.25, a predicted density of 0.840±0.06 g/cm3, and a predicted boiling point of 188.6±8.0 °C . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
As a primary amine, it can participate in a variety of chemical reactions, potentially leading to various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound was found to be a product in the catalytic conversion of lignin-derived guaiacols and syringols . This suggests that the compound’s formation and stability can be influenced by the presence of certain catalysts and reactants.
Biochemical Analysis
Biochemical Properties
It is known that this compound is a primary aliphatic amine . Amines are basic and can accept protons, which suggests that 4-Propylcyclohexylamine may interact with acidic biomolecules in biochemical reactions .
Molecular Mechanism
It has been suggested that this compound undergoes three key catalytic transformations: demethoxylation, hydrogenation, and amination . These transformations could potentially influence its interactions with biomolecules and its effects at the molecular level.
Metabolic Pathways
It is known that this compound can be produced from guaiacol through a one-pot catalytic conversion process involving demethoxylation, hydrogenation, and amination .
Properties
IUPAC Name |
4-propylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-3-8-4-6-9(10)7-5-8/h8-9H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUBMBIDHPBIDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337778 | |
Record name | 4-Propylcyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102653-37-2 | |
Record name | 4-Propylcyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Propylcyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 4-propylcyclohexylamine from lignin-derived compounds?
A: The research article highlights a novel, one-pot catalytic method to convert lignin-derived guaiacols and syringols into their corresponding cyclohexylamines, including this compound []. This is significant because it provides a sustainable pathway for producing valuable chemicals like this compound from renewable biomass resources, reducing reliance on fossil fuels. [] This aligns with the principles of green chemistry and paves the way for a more sustainable chemical industry.
Q2: Can you elaborate on the specific example of this compound production from birch lignocellulose mentioned in the research?
A: The researchers successfully demonstrated the applicability of their method using crude bio-oil derived from birch lignocellulose []. This bio-oil, rich in lignin-derived compounds, was transformed into a mixture containing a significant amount of this compound. Notably, the isolated yield of this compound reached 7 wt% based on the initial lignin content []. This highlights the potential for utilizing real-world biomass sources for producing valuable chemicals like this compound.
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